Boc-3-(4-Biphenylyl)-D-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVKAUSAGHTSU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427078 | |
| Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128779-47-5 | |
| Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-4,4'-biphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc 3 4 Biphenylyl D Alanine
Stereoselective Synthesis Approaches
Achieving the desired D-configuration at the alpha-carbon is the primary challenge in synthesizing Boc-3-(4-biphenylyl)-D-alanine. Various stereoselective methods have been developed to control this chirality effectively.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful and well-established method for creating chiral centers with high enantioselectivity. thieme-connect.com This approach is particularly effective for producing α-amino acids that bear aryl substituents. thieme-connect.com For the synthesis of this compound and its derivatives, this strategy involves the hydrogenation of a prochiral enamide precursor.
Patented industrial processes describe the asymmetric hydrogenation of an enamide precursor in the presence of a rhodium catalyst and a chiral phosphine (B1218219) ligand, such as Duanphos, to efficiently establish the chiral center. google.comgoogle.com This method is noted for its efficiency and for providing intermediates with high optical purity. google.com The process typically operates under hydrogen pressure and yields the desired product with high purity and enantiomeric excess (>99% ee), making it suitable for large-scale industrial production. google.comgoogle.com The choice of catalyst and ligand is critical; for instance, using (Rc, Sp)-Duanphos as the ligand directs the reaction to form the (R)-configuration intermediate, which corresponds to the D-alanine structure. google.com
| Catalyst System | Ligand | Substrate | Key Conditions | Outcome | Reference |
| Rhodium Complex | Duanphos | Enamide precursor of Biphenyl (B1667301) Alanine (B10760859) | H₂ Pressure: 0.5–3.0 MPa; Temp: 0–40 °C | >99% purity and enantiomeric excess (ee) | google.com, google.com |
| Iridium Complex | f-Binaphane | N-alkyl α-aryl furan-containing imines | Not specified | Up to 90% ee for related N-alkyl aryl alanines | acs.org |
Chiral Pool Utilization in Synthesis
The chiral pool strategy leverages readily available, inexpensive chiral molecules, such as natural amino acids or sugars, as starting materials. tcichemicals.comsciencenet.cn This approach avoids the need to create a chiral center from scratch, instead modifying an existing one. For the synthesis of unnatural amino acids, natural L- or D-amino acids can serve as versatile precursors. gla.ac.uk
In the context of this compound, a synthesis could theoretically start from a chiral building block like a protected D-aspartic acid or a related compound. gla.ac.uk However, while being a common strategy, some routes that employ the chiral pool, such as those starting from chiral epihalohydrin, can present challenges. google.com For instance, a process involving a Mitsunobu reaction was noted to have difficulties in purifying the final product due to by-products. google.com The cost-effectiveness of this approach is often diminished by the potential for complex multi-step processes and purification issues, making asymmetric catalysis a more common choice for industrial applications. google.comgoogle.com
Enzymatic Resolution Techniques for Enantiopure Compounds
Enzymatic resolution is a classic and reliable technique for separating racemic mixtures into their constituent enantiomers. sciencenet.cn This method takes advantage of the high stereoselectivity of enzymes, which catalyze a reaction on only one enantiomer of a racemic substrate. For amino acids, enzymes like aminoacylases, lipases, or proteases are commonly used. sciencenet.cn
The process for obtaining enantiomerically pure 2-acylamino-3-biphenyl propanoic acid has been achieved through the resolution of racemates. google.comgoogle.com This typically involves two main steps:
A racemic mixture of N-acetyl-3-(4-biphenylyl)-alanine is prepared.
An enzyme, such as an aminoacylase, is introduced. The enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-enantiomer unreacted.
The resulting mixture of N-acetyl-D-alanine and the free L-alanine have different physical and chemical properties, allowing for their separation. While effective, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half being the undesired enantiomer. google.comgoogle.com This can increase costs unless an efficient process to racemize and recycle the unwanted enantiomer is implemented. google.comgoogle.com
Light-Assisted Methods for Chiral Unnatural Amino Acid Synthesis
In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including the preparation of unnatural chiral α-amino acids. nih.govchemrxiv.org These methods often proceed at room temperature under gentle conditions and can tolerate a wide variety of functional groups. rsc.org
One prominent strategy involves the stereoselective addition of a carbon-centered radical to a chiral imine. chemrxiv.orgrsc.org The radical can be generated via the decarboxylation of a readily available carboxylic acid using an organic photocatalyst, such as one based on acridinium, under visible light irradiation. chemrxiv.orgrsc.org This approach avoids the use of stoichiometric activating agents and generates minimal waste. rsc.org While a specific light-assisted synthesis for this compound is not detailed in the literature, the general applicability of these protocols suggests a viable pathway. For example, a radical generated from a biphenyl-containing carboxylic acid could be added to a chiral glyoxylate-derived sulfinyl imine to construct the desired amino acid backbone with high stereocontrol. chemrxiv.org Other light-assisted methods use genetically coded amino acids like L-aspartic acid as a chiral source and radical precursor to synthesize a diverse array of other unnatural amino acids. nih.gov
Chemical Synthesis Routes
Alongside stereoselective strategies, classical chemical reactions provide fundamental pathways to the core structure of unnatural amino acids, which can then be resolved or further modified.
Classical and Modified Strecker Synthesis Variations for Unnatural Amino Acids
The Strecker synthesis, first reported in 1850, is one of the most fundamental and versatile methods for preparing amino acids. mdpi.comyoutube.com The classical one-pot, three-component reaction involves an aldehyde, ammonia, and a cyanide source (like potassium cyanide or hydrogen cyanide) to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org
To synthesize 3-(4-biphenylyl)-alanine, the starting aldehyde would be 4-biphenylacetaldehyde. The classical Strecker synthesis would produce a racemic mixture of the amino acid, which would then require a separate resolution step to isolate the D-enantiomer. masterorganicchemistry.com
| Synthesis Step | Reagents | Intermediate/Product | Key Features | Reference |
| 1. Aminonitrile Formation | 4-Biphenylacetaldehyde, Ammonia (NH₃), Potassium Cyanide (KCN) | α-aminonitrile | Forms a racemic mixture of the aminonitrile. | numberanalytics.com, masterorganicchemistry.com |
| 2. Hydrolysis | Strong Acid (e.g., H₃O⁺) | Racemic 3-(4-biphenylyl)-alanine | Converts the nitrile group to a carboxylic acid. | masterorganicchemistry.com, organic-chemistry.org |
| 3. Resolution & Protection | Chiral resolving agent or enzyme; Boc₂O | This compound | Separation of enantiomers and protection of the amino group. | masterorganicchemistry.com |
To overcome the limitation of producing a racemic product, modern asymmetric versions of the Strecker reaction have been developed. numberanalytics.commasterorganicchemistry.com These modifications often employ a chiral auxiliary or, more commonly, a chiral catalyst to induce enantioselectivity. mdpi.commasterorganicchemistry.com For instance, organocatalytic Strecker reactions using chiral thiourea-based catalysts have proven highly effective for the synthesis of unnatural amino acids from various imines, achieving high enantioselectivity under mild conditions. thieme-connect.com Such a catalytic asymmetric approach could directly yield the enantiomerically enriched aminonitrile precursor, streamlining the synthesis of this compound. thieme-connect.com
Electrocatalytic Cross-Coupling Reactions for Unnatural Amino Acid Synthesis
A significant advancement in the synthesis of unnatural amino acids (UAAs) is the use of electrocatalytic cross-coupling reactions. researchgate.netchemrxiv.org A protocol utilizing a Ag/Ni-electrocatalytic system enables the decarboxylative coupling of amino acid precursors. nih.govfigshare.com This method is particularly advantageous as it can be performed in parallel, allowing for the rapid screening of reaction viability before scaling up for the production of useful quantities of UAAs. researchgate.netchemrxiv.org The process often starts from readily available and inexpensive natural amino acids like aspartic and glutamic acid. chemrxiv.org
The core of this technology lies in the generation of radicals through decarboxylation, which then couple with an aryl partner. For the synthesis of a biphenylyl-alanine derivative, this would involve coupling an alanine-derived radical with a suitable biphenyl precursor. The use of an "E-hive" module, which attaches to an ElectraSyn 2.0 device, facilitates running multiple reactions simultaneously under a constant potential. chemrxiv.org In this setup, the stainless steel reaction vessel acts as the anode, and a graphite (B72142) rod serves as the cathode. chemrxiv.org
Table 1: Parallel Electrocatalytic Synthesis of Unnatural Amino Acids
| Parameter | Description |
|---|---|
| Catalyst System | Ag/Ni-electrocatalysis |
| Reaction Type | Decarboxylative Cross-Coupling |
| Precursors | Glutamate and Aspartate derivatives |
| Apparatus | IKA "E-hive" module with ElectraSyn 2.0 |
| Throughput | 24 parallel reactions |
| Scale | Screening: 0.03-0.07 mmol; Scale-up: 0.2-0.3 mmol |
This table summarizes the key features of the parallel electrocatalytic synthesis platform for unnatural amino acids.
Decarboxylative C-Radical Addition Strategies
Decarboxylative C-radical addition represents another powerful strategy for synthesizing unnatural amino acids. acs.org This approach often involves the generation of radicals from carboxylic acids, which then add to a suitable acceptor. nih.govacs.org Photoredox catalysis has emerged as a key enabler for these transformations, providing a mild and efficient way to generate the necessary radical intermediates. researchgate.net
In a typical photoredox cycle for this purpose, a photocatalyst, upon excitation by visible light, engages in a single electron transfer (SET) with a deprotonated carboxylic acid. researchgate.net This generates a carboxylate radical, which readily extrudes carbon dioxide to form a C-centered radical. researchgate.net This radical can then be trapped by an imine or a similar electrophile to construct the desired amino acid backbone. nih.govacs.org The synthesis of stereochemically pure and selectively protected diamino diacids has been achieved through the redox decarboxylation of N-hydroxyphthalimide esters of protected aspartic or glutamic acids, followed by radical addition to methylideneoxazolidinones. acs.org
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the formation of the C-C bond between the alanine scaffold and the biphenyl group. ccspublishing.org.cnnih.gov These reactions offer a direct route to aryl and alkenyl side-chain-containing unnatural amino acids. nih.gov One such method is the palladium-phosphite catalyzed 1,4-addition of arylboronic acids to acetamidoacrylates. nih.gov
Another powerful approach is the palladium-catalyzed C(sp³)–H olefination of aliphatic amines and amino acids. acs.org This method allows for the direct functionalization of otherwise inert C-H bonds, providing a streamlined route to complex amino acid derivatives. acs.org The catalytic cycle typically begins with the formation of a palladium-ligand complex which then coordinates to the substrate and facilitates C-H activation with the aid of a base. acs.org The resulting palladacycle can then undergo further reactions, such as olefination, to introduce the desired functionality. acs.org
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential tools in multi-step organic synthesis, particularly in peptide and amino acid chemistry, to prevent unwanted side reactions. biosynth.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality. wikipedia.org
Role and Mechanisms of Boc Protection
The Boc group protects the nucleophilic and basic amine of the alanine core, preventing it from interfering with reactions intended for other parts of the molecule. total-synthesis.comvaia.com This protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgjk-sci.com The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O. total-synthesis.comjk-sci.com This forms a tetrahedral intermediate which then collapses, releasing tert-butanol (B103910) and carbon dioxide, to yield the stable Boc-protected amine, which is a carbamate. total-synthesis.comvaia.com
Deprotection Strategies and Reaction Conditions
The Boc group is prized for its acid lability, allowing for its removal under conditions that often leave other protecting groups intact. total-synthesis.comacsgcipr.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used for Boc deprotection. wikipedia.orgjk-sci.com The mechanism starts with the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. chemistrysteps.com This cation can then be scavenged to prevent unwanted side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. jk-sci.comchemistrysteps.com
Table 2: Common Reagents for Boc Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, 0°C to RT | Standard, effective method. wikipedia.orgjk-sci.com |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | Common alternative to TFA. wikipedia.org |
| Oxalyl Chloride | Methanol, RT | Mild conditions, high yields. rsc.org |
| Montmorillonite K10 clay | ClCH₂CH₂Cl | Selectively cleaves aromatic N-Boc groups. jk-sci.com |
This table outlines various reagents and conditions for the removal of the Boc protecting group.
Orthogonal Protection in Multi-Step Synthesis
In the synthesis of complex molecules like modified peptides, an orthogonal protection strategy is crucial. fiveable.me This strategy employs multiple protecting groups that can be removed selectively under different reaction conditions. fiveable.meiris-biotech.de The Boc group is a key component of such strategies due to its unique acid-lability. total-synthesis.com
For instance, the Boc group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, and the Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. total-synthesis.com This orthogonality allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic sequence. fiveable.me In solid-phase peptide synthesis (SPPS), the combination of Boc for temporary α-amino group protection and other acid-labile groups for side-chain protection (cleaved with stronger acids) is a classic strategy. biosynth.com
Green Chemistry Principles in the Synthesis of this compound and Related Unnatural Amino Acids
The twelve principles of Green Chemistry, first established by Anastas and Warner, provide a framework for making chemical research and manufacturing more environmentally benign. xtalks.compeptide.com These principles advocate for waste prevention, atom economy, the use of less hazardous substances, safer solvents, and energy efficiency, among other goals. peptide.com In the context of producing complex molecules like this compound, these principles guide the development of synthetic routes that are not only efficient but also minimize environmental impact. peptide.comnih.gov The overarching goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com
The synthesis of unnatural amino acids has traditionally relied on methods that can be resource-intensive and generate significant waste. However, significant efforts are underway to create more economical and environmentally friendly procedures. nih.govqyaobio.com
A primary focus of greening peptide and amino acid synthesis is the reduction of solvent usage, as solvents constitute a major portion of the waste generated. skpharmteco.comadvancedchemtech.com In solid-phase peptide synthesis (SPPS), a common technique where UAA derivatives are used, solvents like N,N-dimethylformamide (DMF) are prevalent but are now facing legislative restrictions due to their toxicity. xtalks.comrsc.org Research is actively exploring greener alternatives to replace DMF. skpharmteco.com The ideal green solvent should be effective for the synthesis while being less hazardous and more sustainable. rsc.org Continuous flow systems, as opposed to traditional batch reactors, represent another green chemistry principle aimed at minimizing the need for excess reagents and solvents, thereby reducing waste. advancedchemtech.com
Key strategies for environmentally friendlier synthesis of UAAs include:
Asymmetric Alkylation: The alkylation of glycine (B1666218) is a direct method for creating UAAs. nih.govqyaobio.com The use of chiral phase-transfer catalysts in this process is a move towards a more economical and environmentally sound approach, achieving yields between 60% and 90%. nih.govqyaobio.com
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. peptide.com For instance, the development of iron-catalyzed diastereoselective methods offers a route to chiral α-amino acids using an inexpensive and abundant metal. nih.gov
Electrochemical Synthesis: Metal-free electrochemical methods, such as convergent paired electrolysis, offer a highly atom- and energy-economical pathway for creating C(sp3)–C(sp3) bonds in the synthesis of UAAs from readily available starting materials. rsc.org
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields, contributing to energy efficiency. advancedchemtech.com
| Green Solvent Alternative | Rationale for Use | Reference(s) |
| Water | Environmentally benign, reduces hazardous waste, can act as a nucleophile. | advancedchemtech.com |
| Ethanol | Sustainable alternative, can improve yield and purity. | advancedchemtech.com |
| Green Ethers (e.g., 2-Methyltetrahydrofuran) | Derived from renewable resources, lower toxicity profile compared to traditional ether solvents. | peptide.com |
| N-Butyl-2-pyrrolidone (NBP) | Considered a greener replacement for DMF in solid-phase peptide synthesis. | skpharmteco.com |
Biocatalysis, using isolated enzymes or whole-cell systems, is a cornerstone of green chemistry, offering high selectivity and efficiency under mild, aqueous conditions. rsc.org Enzymes have gained significant attention as powerful tools for the production of a wide range of specific amino acids and their derivatives. frontiersin.org
Enzymatic methods offer several advantages for UAA synthesis:
High Stereoselectivity: Enzymes can produce optically pure amino acids, which is crucial for pharmaceutical applications. For example, various amino acid dehydrogenases have been developed and utilized for enzymatic chiral amino acid synthesis. nih.govacs.org
Mild Reaction Conditions: Enzymatic reactions typically occur in water at ambient temperature and pressure, reducing energy consumption and avoiding the need for harsh reagents. acs.org
Substrate Specificity: While often highly specific, many enzymes can be engineered or are naturally able to accept a range of substrates, allowing for the synthesis of diverse UAAs. acs.orgresearchgate.net
Several classes of enzymes are particularly useful in the synthesis of unnatural amino acids:
Oxidases and Dehydrogenases: D-Amino acid oxidase and N-methyl-L-amino acid dehydrogenase are examples of enzymes used to produce optically pure UAAs from precursors like α-keto acids or primary amines. rsc.orgacs.org
Laccases: These enzymes have been used to polymerize dl-Tyrosine in water, demonstrating a green synthesis of an unnatural poly(amino acid). acs.org
PLP-Dependent Enzymes: Enzymes that use pyridoxal-5′-phosphate (PLP) as a cofactor are exceptionally versatile and can catalyze a wide variety of reactions involving amino acids, such as transamination and elimination/substitution reactions. frontiersin.org This class includes enzymes like tryptophan synthase and threonine aldolases, which are used for the asymmetric synthesis of aromatic and β-hydroxy amino acids, respectively. frontiersin.org
Proteases and Esterases: Enzymes like chymotrypsin (B1334515) and proteases from Aspergillus oryzae have been studied as catalysts for forming peptide bonds involving UAAs, demonstrating their ability to act as catalysts in both the acylation and deacylation steps of peptide synthesis. nih.gov
| Enzyme Class | Example Application in UAA Synthesis | Reference(s) |
| Dehydrogenases | Synthesis of optically pure N-methyl-L-amino acids from α-keto acids. | acs.org |
| Oxidases | Synthesis of primary α-aminonitriles (precursors to UAAs) via oxidative cyanation of primary amines. | rsc.org |
| Laccases | Polymerization of dl-Tyrosine in water to form poly(tyrosine). | acs.org |
| PLP-Dependent Enzymes | Asymmetric synthesis of aromatic and β-hydroxy amino acids. | frontiersin.org |
| Proteases/Esterases | Catalyzing the formation of dipeptides containing the UAA allylglycine. | nih.gov |
Pharmaceutical pollution is a growing environmental concern, with active pharmaceutical ingredients (APIs) and manufacturing byproducts being detected in the environment. nih.govmdpi.com The production of complex molecules like unnatural amino acids contributes to this issue, primarily through waste streams containing solvents, reagents, and other chemical substances. advancedchemtech.comnih.gov A significant portion of waste in peptide synthesis, for example, comes from the numerous washing and purification steps required. advancedchemtech.com
Direct emissions from drug manufacturing facilities can be a major source of much higher environmental concentrations of pharmaceuticals compared to patient excretion. nih.gov Therefore, minimizing pollution at the source—during the synthesis and production phases—is critical.
Strategies to minimize pharmaceutical pollution in amino acid production include:
Process Optimization: Adopting greener synthetic routes, as discussed previously, is the most effective way to reduce waste generation. This includes using catalytic methods over stoichiometric ones and moving from batch processing to continuous flow systems. nih.govadvancedchemtech.com
Solvent Management: Reducing the use of volatile organic compounds (VOCs) and other hazardous solvents is a key target. astellas.com Where their use is unavoidable, implementing robust recycling and recovery strategies can minimize their environmental release. skpharmteco.com
Waste Treatment: Implementing effective treatment for industrial effluents to remove APIs and hazardous chemicals before discharge is essential. Conventional wastewater treatment is often ineffective at removing many complex pharmaceutical compounds. mdpi.com
Strategic Synthesis Design: For peptides containing UAAs, the placement of the unnatural residue can be strategic to allow for semi-recombinant production methods, which can significantly reduce the environmental pollution associated with full chemical synthesis. uu.nl However, the primary goal remains discovering the most effective API. uu.nl
| Source of Pollution | Mitigation Strategy | Reference(s) |
| Hazardous Solvents (e.g., DMF, DCM) | Replace with greener alternatives (water, ethanol, green ethers); implement solvent recovery and recycling programs. | skpharmteco.comadvancedchemtech.comuu.nl |
| Reagent Byproducts and Excess | Utilize catalytic processes; optimize stoichiometry; employ continuous flow reactors to reduce excess reagent use. | peptide.comadvancedchemtech.com |
| Purification Waste | Optimize reaction conditions to improve purity and reduce the need for extensive purification; develop more efficient purification techniques. | advancedchemtech.com |
| Aqueous Effluents | Install advanced wastewater treatment systems at manufacturing sites to remove APIs and hazardous chemicals before discharge. | nih.govmdpi.com |
| Volatile Organic Compound (VOC) Emissions | Set voluntary reduction targets; develop new manufacturing processes that avoid highly hazardous substances. | astellas.com |
Advanced Spectroscopic and Analytical Characterization
Purity and Identity Confirmation
Confirming the purity and identity of Boc-3-(4-Biphenylyl)-D-alanine involves a multi-faceted approach where each technique provides a critical piece of information.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound. The analysis is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The compound is detected by UV spectrophotometry. Commercial suppliers of this compound consistently report purity levels of 99% or higher as determined by HPLC, indicating a very low level of process-related impurities.
Table 1: Representative HPLC Purity Data for this compound
| Parameter | Value |
|---|---|
| Purity Level | ≥ 99% |
| Analytical Method | Reversed-Phase HPLC |
Chiral Chromatography (e.g., Daicel CHIRALPAK®) for Enantiomeric Purity
Given that this compound is a chiral molecule, verifying its enantiomeric purity is of paramount importance. Chiral HPLC is the standard method for this determination, capable of separating the D-enantiomer from its L-enantiomer counterpart. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Daicel's CHIRALPAK® series of columns, are widely and effectively used for the resolution of enantiomers of various amino acid derivatives. These columns create a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and allowing for their accurate quantification. This analysis ensures that the compound possesses the correct D-configuration and is free from its unwanted stereoisomer.
Optical Rotation Measurement for D-Configuration Confirmation
Optical rotation is a physical property of chiral compounds that provides confirmation of the compound's stereochemical configuration. A solution of a chiral substance will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. For this compound, the measurement is performed using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm), temperature, concentration, and solvent. The D-enantiomer is expected to rotate light in a specific direction (dextrorotatory (+) or levorotatory (-)). A reported specific rotation value for Boc-p-phenyl-D-phenylalanine, a synonym for the target compound, is -38.50 ± 1º when measured at a concentration of 1 g/100mL in ethanol cnr.it. This negative sign indicates that the compound is levorotatory and confirms the presence of the desired D-enantiomer.
Table 2: Optical Rotation Data for this compound
| Parameter | Value |
|---|---|
| Specific Rotation [α]D | -38.50 ± 1º |
| Concentration (c) | 1 in Ethanol |
| CAS Number | 128779-47-5 |
Mass Spectrometry for Molecular Weight and Identity
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and, by extension, the molecular formula of this compound. The molecular formula of the compound is C20H23NO4, which corresponds to a molecular weight of 341.40 g/mol chemicalbook.com. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Techniques like Electrospray Ionization (ESI) are commonly used. The analysis would be expected to show a prominent peak corresponding to the molecular ion, for instance, the protonated molecule [M+H]⁺ at m/z 342.4 or a deprotonated molecule [M-H]⁻. The precise mass measurement afforded by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Elemental Analysis for Chemical Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) within the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C20H23NO4). A close correlation between the found and calculated values serves as fundamental proof of the compound's elemental composition and purity.
Table 3: Elemental Analysis Data for this compound (C20H23NO4)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 70.36 |
| Hydrogen (H) | 6.79 |
| Nitrogen (N) | 4.10 |
| Oxygen (O) | 18.75 |
Structural Elucidation Techniques
While purity and identity are crucial, a detailed understanding of the molecule's covalent framework is achieved through structural elucidation techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would display characteristic signals for each type of proton. For instance, the nine equivalent protons of the tert-butyl group of the Boc protector would appear as a singlet around 1.2-1.4 ppm. The protons of the biphenyl (B1667301) group would generate a complex pattern of signals in the aromatic region (approximately 7.3-7.7 ppm). The protons of the alanine (B10760859) backbone (the α-CH and β-CH2) would appear at distinct chemical shifts, with their multiplicity revealing their coupling to adjacent protons.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Key expected signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group (typically in the range of 155-175 ppm), the quaternary and CH carbons of the biphenyl rings (around 127-141 ppm), the carbons of the Boc group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm), and the α- and β-carbons of the alanine core. Together, these NMR techniques allow for the complete and unambiguous assignment of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. While specific spectral data for this exact compound is not publicly cataloged, the expected chemical shifts can be predicted based on its constituent moieties: the tert-butoxycarbonyl (Boc) protecting group, the D-alanine backbone, and the 4-biphenylyl side chain.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The nine protons of the tert-butyl group of the Boc protector would appear as a characteristic singlet, typically in the upfield region around 1.4 ppm. The protons of the alanine backbone, specifically the alpha-proton (α-CH) and the beta-protons (β-CH₂), would resonate further downfield. The α-CH proton's signal would likely be a multiplet due to coupling with the adjacent β-protons and the amide proton (N-H). The aromatic protons of the biphenyl group would produce a complex series of multiplets in the downfield region, generally between 7.2 and 7.7 ppm.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key expected resonances include the carbonyl carbons of the Boc group and the carboxylic acid, which would appear significantly downfield. The quaternary carbon and the methyl carbons of the Boc group would have characteristic shifts. The α-carbon and β-carbon of the alanine core would be observed in the aliphatic region of the spectrum. The aromatic carbons of the biphenyl moiety would generate a set of signals in the 120-145 ppm range, with the carbons at the point of substitution showing distinct chemical shifts. Investigations into similar N-Boc amino acid derivatives show that solvent polarity can influence the chemical shifts of carbonyl carbons due to varying degrees of hydrogen bonding.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Boc (CH₃)₃ | ~1.4 (singlet) | ~28 | Nine equivalent protons result in a strong singlet. |
| Boc Quaternary C | - | ~80 | No attached protons. |
| Boc C=O | - | ~155 | Carbonyl of the carbamate group. |
| α-CH | Multiplet | ~55 | Coupled to β-CH₂ and N-H. |
| β-CH₂ | Multiplet | ~37 | Diastereotopic protons may show complex splitting. |
| Biphenyl C-H | 7.2 - 7.7 (multiplets) | 127 - 142 | Complex pattern due to multiple distinct aromatic protons. |
| Carboxyl C=O | - | ~175 | Carbonyl of the carboxylic acid. |
| N-H | Variable | - | Position is solvent and concentration dependent. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display several key absorption bands. A broad band in the region of 3300 cm⁻¹ would correspond to the N-H stretching vibration of the carbamate. The carbonyl (C=O) stretching vibrations are particularly informative; the carbamate carbonyl would likely appear around 1680-1720 cm⁻¹, while the carboxylic acid carbonyl would absorb at a higher frequency, typically 1700-1750 cm⁻¹. The C-H stretching vibrations of the aromatic biphenyl group and the aliphatic backbone would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary data. Aromatic ring vibrations from the biphenyl group typically yield strong Raman signals. Like IR, Raman spectra can identify the fundamental vibrations of the molecular structure, offering a fingerprint of the compound. For related molecules like Boc-D-alanine, FT-Raman spectra have been successfully recorded and used for characterization.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O-H (Carboxylic Acid) | Stretching | 3000-3300 (broad) | Weak |
| N-H (Amide) | Stretching | ~3300 | Moderate |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 | Moderate |
| C=O (Carbamate) | Stretching | 1680-1720 | Moderate |
| C=C (Aromatic) | Ring Stretching | 1400-1600 | Strong |
| C-N | Stretching | 1200-1350 | Moderate |
Single Crystal X-ray Diffraction for 3D Molecular Structure
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound, an SCXRD analysis would provide unambiguous confirmation of its absolute stereochemistry (D-configuration).
This technique would yield precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. Furthermore, it would elucidate the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and N-H groups, which dictate the crystal packing arrangement. While a crystal structure for the title compound is not publicly available, the technique has been successfully applied to confirm the structures of numerous other amino acid derivatives.
Advanced Chiral Analysis Methods
Ensuring the enantiomeric purity of this compound is critical. Advanced analytical methods provide the high sensitivity and selectivity required for this task.
Recent Advances in Chromatographic and Electrophoretic Techniques Coupled with Mass Spectrometry
Modern chiral analysis heavily relies on separation techniques coupled with mass spectrometry (MS) for its speed, accuracy, and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. Macrocyclic glycopeptide-based CSPs, for instance, have demonstrated excellent capabilities in resolving N-blocked amino acids like t-BOC derivatives. Coupling the HPLC system to a mass spectrometer (LC-MS/MS) allows for highly sensitive and selective quantification, even in complex matrices, without the need for derivatization.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis (CE) offers high-resolution separation of enantiomers, often using chiral selectors added to the buffer. When coupled with MS, CE-MS becomes a powerful tool that requires minimal sample volume and offers rapid analysis times, making it suitable for high-throughput screening.
Surface-Enhanced Raman Scattering (SERS) for Enantiomeric Differentiation
Surface-Enhanced Raman Scattering (SERS) is an emerging technique that offers ultra-sensitive vibrational fingerprinting of molecules. Recent breakthroughs have demonstrated its potential for differentiating amino acid enantiomers. This method relies on the enantiospecific interaction between the chiral analyte and a chiral plasmonic nanostructure. This interaction can result in subtle but reproducible differences in the SERS spectra of the D- and L-enantiomers, allowing for their distinction. While current applications have focused on simpler amino acids, the principles could be extended to more complex derivatives like this compound, offering a rapid, label-free analytical approach.
Derivatization Reagents for Trace Level Detection of Enantiomers
For the detection of trace-level enantiomeric impurities, chemical derivatization is a powerful strategy. This "indirect" method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated using standard, non-chiral reversed-phase HPLC.
Several reagents have been developed for this purpose. Advanced versions of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are highly effective. Derivatization with such reagents not only facilitates separation but also enhances detection sensitivity, especially when using LC-MS, allowing for quantification at attomole levels. This approach is invaluable for accurately determining the enantiomeric excess of the target compound.
Chemical Transformations and Reactivity
Reactions Involving the Boc Protecting Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile, selective removal. organic-chemistry.org Its primary role is to temporarily mask the reactivity of the α-amino group to prevent undesired reactions, such as polymerization, during the activation and coupling of the carboxyl group. researchgate.net
The removal of the Boc protecting group is a cornerstone of its utility, typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen or the ether oxygen of the carbamate, followed by the unimolecular decomposition of the resulting conjugate acid. This process generates a stable tert-butyl cation, isobutylene, and carbon dioxide, regenerating the free amine.
The reaction is highly selective. The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, which allows for an orthogonal protection strategy where other protecting groups sensitive to these conditions (like Fmoc or Cbz) can be used elsewhere in the molecule and removed without affecting the Boc group. organic-chemistry.orgresearchgate.net Strong acids are required for cleavage, with trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, being the most common reagent. researchgate.netnih.gov
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Most common method for Boc removal in solid-phase peptide synthesis (SPPS). researchgate.net |
| Hydrochloric Acid (HCl) | 4 M in Dioxane | Effective alternative, often used in solution-phase synthesis. researchgate.net |
| Methanesulfonic Acid (MeSO₃H) | 2 M in Dioxane | A strong acid capable of cleaving the Boc group. researchgate.net |
| Aqueous Phosphoric Acid | - | A milder, environmentally benign option for selective deprotection of Boc groups while tolerating other acid-sensitive groups like Cbz carbamates. organic-chemistry.org |
Boc-3-(4-Biphenylyl)-D-alanine is fully compatible with the standard array of coupling methods used in modern peptide synthesis. The Boc group's stability to the neutral or slightly basic conditions of most coupling reactions ensures that it remains intact during peptide bond formation. This compatibility is crucial for its role as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.netchemimpex.com The compound can be activated and coupled using a variety of reagents designed to form an amide bond between its carboxyl group and the free amino group of another amino acid or peptide chain.
| Coupling Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then aminolyzed. Often used with additives like HOBt to prevent racemization. |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated ester (OBt ester) in situ, which rapidly reacts with the amine component. |
| Uronium/Guanidinium Salts | HBTU, HATU | Similar to phosphonium salts, these reagents generate activated esters that facilitate efficient amide bond formation with low racemization. |
| Organoboron Catalysts | Aromatic Boronic Acids | Promote dehydrative amidation, offering an alternative catalytic approach to amide bond formation. rsc.org |
Transformations of the Carboxyl Group
The carboxyl group of this compound is the site of peptide bond formation and can undergo other classical carboxylic acid transformations.
The most significant reaction of the carboxyl group is amidation, the formation of an amide bond, which is the basis of peptide synthesis. This is typically achieved by activating the carboxyl group with a coupling reagent, followed by the introduction of an amine nucleophile. Research has demonstrated that N-Boc protected amino acids can undergo amidation using various protocols. For instance, carbodiimides or boronic acid catalysts can facilitate the dehydrative condensation between the carboxylic acid and an amine. rsc.org The specific conditions can be tailored to the substrates, with modern catalysts enabling amidation even with poorly nucleophilic amines. rsc.org
| Method | Key Reagents | Description |
|---|---|---|
| Carbodiimide-Mediated Coupling | EDC, DCC, DIC | The carboxylic acid is activated to form an O-acylisourea, which reacts with a primary or secondary amine. |
| Activated Ester Formation | HOBt, HOSu | The carboxyl group is converted to an activated ester in situ, which is more stable than the O-acylisourea and less prone to side reactions. |
| Boronic Acid Catalysis | Arylboronic acids (e.g., 2,4-Bis(trifluoromethyl)phenylboronic acid) | Catalyzes the direct dehydrative amidation of carboxylic acids and amines, often under azeotropic reflux conditions. rsc.org |
The carboxyl group of this compound can be converted to an ester. Esterification is often performed to protect the C-terminus during a multi-step solution-phase synthesis or to create activated esters for subsequent coupling reactions. Methods include classical Fischer esterification with an alcohol under acidic catalysis, or reaction with alkylating agents like methyl iodide in the presence of a base such as cesium carbonate. nih.gov Reagents like TMS-diazomethane have also been successfully used for methyl esterification where other methods failed. nih.gov
Conversely, a C-terminal ester can be cleaved via hydrolysis. Saponification using an aqueous base (e.g., sodium hydroxide (B78521) or lithium hydroxide) is a common method to regenerate the free carboxylic acid. Acid-catalyzed hydrolysis is also possible but may risk premature cleavage of the Boc protecting group. nih.gov
Reactivity of the Biphenylyl Side Chain
The biphenyl (B1667301) group is generally considered a stable, bulky, and hydrophobic side chain that enhances binding interactions in biological systems. While often chemically inert under standard peptide synthesis conditions (acid/base deprotection, coupling), the aromatic rings possess reactivity characteristic of aryl systems. The biphenyl moiety can participate in electrophilic aromatic substitution, although the conditions required are typically harsh and not compatible with the integrity of the amino acid backbone.
Of greater synthetic interest is the potential for palladium-catalyzed cross-coupling reactions. If the biphenyl side chain were further functionalized with a halide (e.g., bromo- or iodo-), it could serve as a handle for Suzuki, Heck, or Sonogashira reactions. This allows for the late-stage functionalization of peptides containing this residue. Research has shown that modified amino acids containing boronic acid esters can participate in Pd-catalyzed cross-coupling reactions with various aryl halides, including 4-bromo-1,1'-biphenyl, to forge new carbon-carbon bonds. nih.gov This demonstrates the capacity of such side chains to act as platforms for complex molecular construction after their incorporation into a peptide sequence.
Derivatization for Fluorinated Analogues
The introduction of fluorine into amino acid structures is a key strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a scaffold for the synthesis of such fluorinated analogues. The incorporation of fluorine can be achieved through various synthetic methodologies, targeting either the aliphatic backbone or the aromatic biphenyl system.
One documented method involves the reaction of N-Boc-3-(4-biphenylyl)-D-alanine with perfluorooctyl isocyanate to create fluorinated derivatives. This reaction introduces a highly fluorinated chain onto the molecule. Beyond this specific example, general strategies for the fluorination of amino acids are applicable. For instance, electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used to introduce fluorine atoms into organic molecules, including amino acid precursors. nih.govacs.org Deoxofluorination agents such as DAST (diethylaminosulfur trifluoride) can be used to convert hydroxyl groups into fluorides, a common strategy in the synthesis of fluoro-amino acids from their hydroxy-analogs. acs.orgmdpi.com These established methods provide a robust toolkit for creating novel fluorinated versions of this compound, enabling the exploration of their potential in drug discovery and materials science. nih.govmdpi.com
Research into the synthesis of fluorinated amino acids has produced various techniques that could be adapted for this compound. mdpi.com For example, the diastereoselective fluorination of N-Boc protected oxazolidine (B1195125) derivatives derived from other amino acids like serine demonstrates a pathway to introduce fluorine onto the amino acid backbone with stereochemical control. mdpi.com Similarly, methods for creating fluorinated glutamine analogues, often for applications in PET imaging, involve multi-step syntheses where fluorination is a key step, sometimes performed directly on an aromatic ring. nih.gov These approaches highlight the potential for developing a diverse range of fluorinated derivatives starting from this compound.
Table 1: Reagents for Fluorination
| Reagent Name | Abbreviation | Type | Common Application |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | α-fluorination of carbonyl compounds |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | Fluorination of a wide range of substrates |
| Diethylaminosulfur Trifluoride | DAST | Nucleophilic (Deoxofluorination) | Conversion of alcohols to alkyl fluorides |
| Perfluorooctyl isocyanate | N/A | Acylating Agent | Introduction of perfluoroalkyl chains |
Potential for Further Functionalization of the Aromatic System
The biphenyl moiety of this compound presents a rich platform for further chemical modification through aromatic functionalization reactions. acs.org Modern synthetic organic chemistry, particularly transition-metal-catalyzed cross-coupling and C-H functionalization, offers numerous possibilities for selectively modifying the two interconnected phenyl rings. acs.org These modifications can be used to append a wide variety of substituents, thereby fine-tuning the steric and electronic properties of the molecule for specific applications, such as enhancing protein-ligand interactions.
Palladium-catalyzed C-H functionalization is a powerful tool for the direct arylation, halogenation, and acetoxylation of aromatic amino acids like phenylalanine and tyrosine, which are structurally related to this compound. acs.org The Boc-amino group can act as a directing group, guiding the catalyst to specific positions on the proximal phenyl ring. However, functionalizing the more distant, terminal phenyl ring is also feasible. acs.org Reactions such as the Suzuki-Miyaura coupling could be employed if one of the rings were first converted to a halide or boronic acid derivative. nih.gov
For instance, catalytic borylation can install a boronic acid or ester group onto the aromatic framework. nih.gov This transformation is particularly valuable as the resulting boron-substituted compound serves as a versatile intermediate for subsequent cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups. nih.gov This approach has been successfully applied even to complex molecules like the vancomycin (B549263) aglycon, demonstrating its robustness. nih.gov The potential to introduce diverse substituents—from simple halides to complex organic fragments—onto the biphenyl system opens up extensive possibilities for creating a library of derivatives from this compound for screening in drug discovery and other fields.
Research Applications in Peptide and Peptidomimetic Chemistry
Incorporation into Peptides and Peptidomimetics
The incorporation of Boc-3-(4-Biphenylyl)-D-alanine into peptide chains is a strategic approach to developing new therapeutic agents. Its distinct chemical features allow for the creation of molecules with tailored biological functions.
This compound is primarily utilized as a building block in the chemical synthesis of peptides. magtech.com.cn The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality. This protection is essential during the peptide coupling process, where the carboxyl group of an incoming amino acid is activated to form a peptide bond with the free N-terminus of the growing peptide chain. thermofisher.com The Boc group prevents unwanted side reactions at the amino group and is stable under the coupling conditions but can be readily removed with mild acid treatment, such as with trifluoroacetic acid (TFA), to allow for the next amino acid to be added in a controlled, stepwise manner. peptide.com This systematic approach, common in both liquid-phase and solid-phase peptide synthesis, enables the precise incorporation of the biphenylylalanine residue at specific positions within a peptide sequence. spbu.rugoogle.com
The introduction of unnatural amino acids like 4-biphenylylalanine is a key strategy for designing modified peptides with enhanced or novel biological activities. sigmaaldrich.com The biphenylyl group, a large, aromatic, and hydrophobic moiety, can significantly alter the interaction of a peptide with its biological target. For instance, in the development of antimicrobial peptides (AMPs), researchers have substituted native amino acid residues like tryptophan with β-(4,4′-biphenyl)alanine. nih.gov This modification was shown to recover the antimicrobial activity of the peptide against various bacteria, demonstrating that the biphenylyl side chain can effectively mimic and, in some cases, improve upon the function of natural aromatic residues in mediating biological effects. nih.gov The design of such bioactive peptides is crucial for developing new pharmaceuticals for a range of diseases. chemimpex.com
Impact on Peptide Conformation and Structure-Activity Relationships
The structure-activity relationship (SAR) of a peptide describes how its three-dimensional structure relates to its biological function. The biphenylylalanine residue exerts a profound influence on peptide conformation, which is fundamental to its interaction with biological targets.
The biphenylyl group is particularly effective at enhancing the binding affinity of a peptide to its target protein. Many protein-protein interaction interfaces and enzyme active sites feature deep, hydrophobic pockets that accommodate the side chains of key amino acid residues. nih.govnih.gov The biphenylyl moiety of biphenylylalanine is well-suited to fit into these hydrophobic pockets, creating strong, favorable hydrophobic interactions. This enhanced binding can lead to increased potency and selectivity of the peptide for its target. nih.gov For example, β-(4-biphenyl)-alanine has been incorporated into peptidomimetic inhibitors of protein kinases, where it can interact with hydrophobic regions near the ATP-binding site. google.com This strategy of optimizing hydrophobic interactions is a cornerstone of rational drug design, aiming to improve the efficacy of therapeutic molecules. nih.gov
Rational Design of Ligands with Optimized Hydrophobic and Hydrogen Bonding Interactions
The biphenyl (B1667301) group of this compound provides a significant hydrophobic surface, which is crucial for enhancing binding affinity to the hydrophobic pockets of proteins. This property is leveraged in the rational design of ligands to optimize interactions with their biological targets. By strategically placing this amino acid within a peptide sequence, researchers can improve the ligand's ability to fit into and interact with specific receptor sites.
The Boc (tert-butyloxycarbonyl) protecting group, while primarily for synthesis, also influences the molecule's conformational flexibility and hydrogen bonding potential during the design and synthesis process. peptide.com The ability to control these interactions is fundamental in creating peptidomimetics with improved stability and bioavailability. sigmaaldrich.com The design of such molecules often involves creating analogues of natural peptides that mimic their structure but with enhanced therapeutic properties. sigmaaldrich.com
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key intermediate and building block in the creation of new drugs. sigmaaldrich.comechemi.combioscience.co.uklookchem.com Its use spans the synthesis of a wide range of bioactive molecules and pharmaceutical intermediates, contributing to the development of novel therapeutic agents. sigmaaldrich.comechemi.comsigmaaldrich.cn
Use in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
This compound serves as a crucial starting material in the synthesis of various bioactive molecules. echemi.comlookchem.com It is particularly valuable in the preparation of complex peptides and peptidomimetics. sigmaaldrich.com The biphenyl moiety is a key feature that can be incorporated into drug candidates to enhance their interaction with biological targets. this compound is also used in the synthesis of pharmaceutical intermediates, which are then converted into final drug products. echemi.comcymitquimica.com
Development of Novel Therapeutic Agents and Drug Candidates
The incorporation of this compound into peptide-based drugs is a strategy to enhance their therapeutic potential. sigmaaldrich.com Unnatural amino acids like this one are used to create peptidomimetics with improved stability against enzymatic degradation, a common issue with natural peptides. sigmaaldrich.com This leads to drug candidates with longer half-lives and better efficacy. sigmaaldrich.com The unique structural features of this amino acid allow for the design of novel therapeutic agents that can target specific receptors or enzymes involved in disease processes. chemimpex.comgoogle.com
Contribution to Antibody-Drug Conjugates and Other Bioconjugation Processes
Antibody-drug conjugates (ADCs) are a class of targeted therapies that deliver a cytotoxic payload to cancer cells. lcms.cz While direct use of this compound in linkers is not extensively documented in the provided results, the principles of using specialized amino acids in peptide linkers are relevant. The properties of amino acids within the linker, such as hydrophobicity and steric bulk, can influence the stability and efficacy of the ADC. nih.gov The synthesis of cytotoxic peptides for ADCs often involves unnatural amino acids to optimize their properties. google.com Bioconjugation processes, in general, utilize amino acid derivatives to attach molecules to proteins or other surfaces, a field where derivatives of this compound could be applied. chemimpex.comchemimpex.com
Investigating Molecular Mechanisms and Interactions Underlying Diseases
Understanding the interactions between proteins is crucial for deciphering the molecular basis of diseases. nih.gov Modified peptides containing unnatural amino acids like this compound can be used as probes to study these protein-protein interactions (PPIs). nih.gov By designing peptides that mimic one of the interacting partners, researchers can investigate the forces and structures involved in complex formation. acs.org The biphenyl group can be particularly useful for probing hydrophobic interfaces in PPIs. These studies can provide insights into disease mechanisms and help identify new therapeutic targets. nih.gov
Engineering Ligands for Enhanced Receptor Interactions and Selectivity
The rational design of ligands with high affinity and selectivity for their target receptors is a cornerstone of modern drug discovery. nih.gov The structural and chemical properties of this compound make it a valuable component in this process. The biphenyl group can engage in favorable hydrophobic and π-π stacking interactions within a receptor's binding pocket, leading to enhanced affinity. biorxiv.org By incorporating this amino acid into a ligand, chemists can fine-tune its binding properties to achieve greater selectivity for a specific receptor subtype, which can reduce off-target effects. researchgate.net
Expanding the Genetic Code for Protein Engineering
The expansion of the genetic code is a powerful technology that allows for the site-specific incorporation of noncanonical amino acids (ncAAs), like biphenylalanine, into proteins. nih.govrsc.org This process utilizes engineered aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs that are orthogonal to the host's natural translational machinery. nih.gov These engineered pairs recognize a specific codon, often a reassigned stop codon like UAG (amber), and insert the desired ncAA during protein synthesis. nih.govnih.gov this compound serves as a key building block in the chemical synthesis of the corresponding L-isomer aminoacyl-tRNAs required for this process. The Boc (tert-butyloxycarbonyl) group is a standard protecting group in peptide chemistry that is removed before the amino acid is activated and ligated to its cognate tRNA for ribosomal incorporation. nih.gov While cellular protein synthesis machinery predominantly uses L-amino acids, the principles of incorporation and the resulting applications are directly informed by the unique properties of the biphenylalanine side chain.
Genetic code expansion (GCE) enables the precise insertion of ncAAs with unique functionalities into a protein's primary sequence. nih.govacs.org This is achieved by repurposing a codon, such as the amber stop codon (UAG), to encode the ncAA. nih.gov An orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not cross-react with endogenous amino acids or tRNAs, is introduced into the expression system. rsc.org The synthetase is engineered to specifically recognize and charge the ncAA onto the orthogonal tRNA, which in turn has an anticodon that recognizes the repurposed codon on the mRNA. nih.gov
In practice, the synthesis of the required aminoacyl-tRNAs, such as biphenylalanyl-tRNA, often starts with a protected amino acid like an N-Boc-biphenylalanine derivative. nih.gov Researchers have successfully incorporated various isomers of biphenyl-phenylalanine into specific sites within proteins like E. coli dihydrofolate reductase (DHFR). nih.gov The efficiency of this incorporation, often measured as suppression yield, demonstrates the viability of introducing this bulky, fluorescent amino acid into a protein backbone. nih.gov For instance, studies have shown good suppression of UAG codons at various positions within the DHFR gene, with yields indicating successful and efficient incorporation. nih.gov
Table 1: Site-Specific Incorporation Efficiency of Biphenyl-Phenylalanine Derivatives into DHFR
| Position in DHFR | Suppression Yield (%) |
|---|---|
| 16 | 31 - 54% |
| 49 | 31 - 54% |
Data derived from studies on the suppression of UAG codons at positions 16 and 49 of DHFR mRNAs, where yields ranged from 31 to 54% for four different biphenyl-phenylalanine derivatives. nih.gov
The site-specific incorporation of biphenylalanine endows proteins with novel characteristics, primarily due to the unique photophysical and hydrophobic properties of the biphenyl side chain. nih.gov This aromatic side chain can serve as an intrinsic fluorescent probe, allowing for the study of protein structure and dynamics without the need for larger, potentially more disruptive external fluorophores. nih.gov
When various biphenyl-phenylalanine isomers were incorporated into DHFR, the resulting modified proteins exhibited altered catalytic functions. nih.gov For example, incorporation at certain positions led to an increase in the rate of NADPH consumption, a key step in the enzyme's catalytic cycle. nih.gov This change was attributed to an alteration in the rate-limiting step of the reaction, specifically an increase in the off-rate of the product, tetrahydrofolate. nih.gov Furthermore, the ability to incorporate these sizable amino acids into folded regions of a protein with only minimal perturbation of its function highlights the potential for creating robust, modified proteins. nih.gov The rotational flexibility around the biphenyl bond is thought to allow it to be accommodated within the protein structure. nih.gov
Table 2: Properties of DHFR Variants with Incorporated Biphenyl-Phenylalanine
| Site of Incorporation | Property Change | Rationale/Observation |
|---|---|---|
| Position 16 | Increased catalytic rate (NADPH consumption) | Alteration of the rate-limiting step (increased tetrahydrofolate off-rate). nih.gov |
| Position 49 | Catalytic function comparable to wild type | The site is sterically accessible and tolerates the modification well. nih.gov |
| Position 115 | Minimal perturbation of function (for some isomers) | The rotational flexibility of the biphenyl side chain allows accommodation within a folded region. nih.gov |
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes and signaling cascades. abcam.comconsensus.app The incorporation of ncAAs like biphenylalanine provides a sophisticated tool for this purpose. The hydrophobic biphenyl group can be used to probe binding pockets and interfaces between proteins.
A key application is in Förster resonance energy transfer (FRET), a technique that can measure distances on the angstrom scale and detect changes in protein conformation. nih.gov By incorporating a fluorescent amino acid like biphenyl-phenylalanine to act as a FRET donor, and another suitable molecule as an acceptor, researchers can monitor conformational changes that occur during protein binding or signaling events. nih.gov Studies using modified DHFR have demonstrated that these engineered proteins can serve as sensitive monitors for such changes. nih.gov The ability to introduce these probes with minimal disruption to protein structure and function is crucial for obtaining biologically relevant information about the subtle dynamic changes that govern PPIs and signaling pathways. nih.gov
Computational and Theoretical Studies
Structure-Based Drug Design and in silico Approaches
Prediction of Synthetic Peptide Structures
The incorporation of non-natural amino acids like 3-(4-Biphenylyl)-D-alanine profoundly impacts the conformational landscape of a peptide. The D-configuration reverses the orientation of the side chain relative to a natural L-amino acid, which can disrupt or stabilize secondary structures such as α-helices and β-sheets. mdpi.com The bulky biphenyl (B1667301) group further imposes significant steric constraints, often forcing the peptide backbone to adopt specific turn geometries, such as β-turns or 3₁₀-helices. byu.eduexplorationpub.com
Computational methods are indispensable for predicting these structural outcomes. Modern structure prediction servers and software packages, such as PEPstrMOD and HighFold2, are equipped to handle peptides containing non-natural, modified, and D-amino acids. osdd.netoup.comnih.gov These tools often employ a multi-stage process:
Initial Conformation Generation: Secondary structure information is predicted using algorithms that can account for the unique properties of the non-natural residue. osdd.net
Force Field Application: Specialized force fields, such as AMBER, GROMACS, or CHARMM, with parameters developed for non-standard residues, are used to model the atomic interactions accurately. byu.edunih.gov
Energy Minimization and Simulation: The predicted structure is refined through energy minimization and, most importantly, molecular dynamics (MD) simulations. nih.govnih.gov MD simulations model the peptide's movement over time in a simulated physiological environment, allowing researchers to observe its dynamic behavior, conformational stability, and preferred structural ensembles. acs.org
For peptides with non-natural modifications, a recommended pipeline involves first modeling the peptide with natural amino acids and then computationally modifying the residue and running simulations with benchmarked force fields to assess the impact of the change. nih.gov The insights gained from these predictions are critical for designing peptidomimetics with enhanced stability and specific three-dimensional structures required for biological function.
| Residue Type | Computational Method | Predicted Structural Impact | Reference |
| D-Amino Acid | Molecular Dynamics | Reverses side chain orientation, potentially stabilizing β-turns or disrupting α-helices. | mdpi.com |
| α-Aminoisobutyric acid (Aib) | Molecular Dynamics | Acts as a helix inducer due to conformational constraints. | rsc.org |
| Biphenyl-based Amino Acids | X-ray Crystallography, Modeling | Can induce 3₁₀-helical conformations or extended structures depending on the peptide context. | explorationpub.com |
| Dehydroamino Acids (ΔAAs) | NOE-restrained MD | Increases proteolytic stability and can stabilize β-hairpin motifs. | byu.edu |
Ligand-Target Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For peptides containing 3-(4-Biphenylyl)-D-alanine, docking studies are essential to understand how this residue contributes to target recognition and binding. Docking protocols for peptides, such as FlexPepDock within the Rosetta suite, are designed to handle the inherent flexibility of peptide ligands. oup.comrsc.org
The presence of the 4-biphenyl group is particularly significant in docking studies. This large, aromatic, and hydrophobic moiety can effectively occupy deep hydrophobic pockets on a protein's surface that are often inaccessible to smaller, natural amino acid side chains. acs.orgresearchgate.net It can form favorable van der Waals contacts and pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. The D-chiral center influences the peptide backbone's trajectory, presenting the pharmacophoric elements and the biphenyl side chain to the receptor in a unique spatial arrangement that can differ significantly from an L-amino acid-containing peptide. biorxiv.org
A typical workflow for such a study includes:
Preparation of Receptor and Ligand: The 3D structures of the target protein and the peptide are prepared. For non-standard residues like Biphenylyl-D-alanine, specific parameters may need to be generated if they are not already present in the software's library. oup.com
Docking Simulation: Global or local docking is performed to search for the most favorable binding poses. Algorithms must account for the flexibility of both the peptide and, to some extent, the receptor side chains. oup.com
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy.
Post-Docking Refinement: The most promising poses are often subjected to MD simulations to evaluate the stability of the predicted interactions over time and to calculate a more accurate binding free energy. biorxiv.orgtandfonline.com
These studies can rationalize the enhanced affinity or selectivity of modified peptides and guide the design of new analogs with improved binding properties.
| Parameter | Peptide with Alanine (B10760859) | Peptide with 4-Biphenylyl-alanine | Rationale for Difference |
| Binding Energy (kcal/mol) | -7.5 | -10.2 | The biphenyl group forms extensive hydrophobic and pi-stacking interactions within the receptor's binding pocket. |
| Key Interacting Residues | Leu89, Val104 | Tyr56, Phe92, Leu89, Val104 | Additional interactions with aromatic residues (Tyr56, Phe92) are established by the biphenyl moiety. |
| Hydrogen Bonds | 3 | 3 | The number of backbone hydrogen bonds may remain similar. |
| Hydrophobic Contacts | 12 | 25 | The large surface area of the biphenyl group significantly increases hydrophobic interactions. |
Note: The data in this table is illustrative and represents typical outcomes from comparative docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis (MFA)
In a QSAR study involving peptides with 3-(4-Biphenylyl)-D-alanine, various molecular descriptors would be calculated:
2D Descriptors: These include properties like molecular weight, logP (hydrophobicity), molar refractivity, and topological indices. mdpi.com
3D Descriptors: These capture information about the molecule's three-dimensional shape and electronic properties.
Molecular Field Analysis (MFA), a 3D-QSAR technique, provides a more detailed picture. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze how the 3D steric and electrostatic fields of a set of aligned molecules relate to their biological activities. tandfonline.com For a series of analogs based on a 3-(4-Biphenylyl)-D-alanine scaffold, CoMFA/CoMSIA would generate 3D contour maps. These maps highlight regions where:
Steric bulk is favorable or unfavorable for activity. For example, a map might show that bulk is required in the region of the biphenyl group but is detrimental elsewhere.
Positive or negative electrostatic potential enhances activity, guiding the placement of electron-donating or electron-withdrawing groups.
The results of QSAR and MFA studies provide a robust framework for optimizing lead compounds. They allow researchers to prioritize the synthesis of analogs that are predicted to have the highest potency, saving significant time and resources. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Contribution to Activity Model | Interpretation |
| Thermodynamic | Molar Refractivity (MR) | Positive | Suggests that polarizability and volume are important for binding, consistent with a large biphenyl group. |
| Electronic | Dipole Moment | Negative | May indicate that a less polar molecule is favored for crossing cell membranes or binding in a hydrophobic pocket. |
| Steric/Topological | Kappa Shape Index (κ₂) | Positive | Highlights the importance of a specific molecular shape, likely related to how the biphenyl moiety fits the target. |
| Hydrophobic | LogP | Positive | Confirms that increased hydrophobicity enhances activity, a common finding for ligands targeting hydrophobic sites. |
Note: This table represents a hypothetical QSAR model for a series of biphenyl-containing compounds and is for illustrative purposes.
Future Directions and Emerging Research Areas
Development of Novel Unnatural Amino Acids with Enhanced Side Chains
The continued development of novel unnatural amino acids with functionally enhanced side chains is a cornerstone of future research. researchgate.net The goal is to expand the chemical diversity available for incorporation into peptides and proteins, thereby introducing novel properties and functions not accessible with the canonical 20 amino acids. nih.govbiosynth.comscripps.edu
Exploration of Diverse Structural Elements for Therapeutics
The exploration of a vast array of structural elements for the side chains of unnatural amino acids is a critical avenue for the development of new therapeutics. sigmaaldrich.com By moving beyond the structures found in nature, researchers can design amino acids with tailored properties to address specific biological targets. acs.org The incorporation of unique functionalities can lead to peptides and proteins with enhanced stability, receptor affinity, and selectivity. sigmaaldrich.comresearchgate.net This includes the introduction of photoactivatable groups, fluorescent probes, heavy atoms for crystallographic studies, and reactive moieties for specific chemical modifications. nih.gov The biphenyl (B1667301) group in Boc-3-(4-Biphenylyl)-D-alanine serves as a prime example of a non-natural structural element that can confer specific properties to a peptide. Future work will likely involve the synthesis and evaluation of a wider range of aromatic and heterocyclic side chains to modulate the pharmacological profiles of peptide-based drugs.
The following table provides examples of diverse structural elements being explored in the design of novel unnatural amino acids for therapeutic applications.
| Structural Element Category | Specific Examples | Potential Therapeutic Application |
| Extended Aromatic Systems | Naphthylalanine, Biphenylalanine | Enhanced receptor binding through pi-pi stacking interactions |
| Heterocyclic Moieties | Thiazolylalanine, Pyridylalanine | Modulation of electronic properties and hydrogen bonding capabilities |
| Fluorinated Side Chains | Fluoroalkyl-α-amino acids | Increased metabolic stability and altered binding affinity |
| Bioorthogonal Handles | Azides, Alkynes, Keto groups | Site-specific conjugation of drugs, imaging agents, or polymers |
| Metal Chelators | Bipyridylalanine | Creation of artificial metalloenzymes for catalysis or imaging |
Advancements in Stereoselective and Green Synthesis of Unnatural Amino Acids
The practical application of unnatural amino acids is heavily dependent on the availability of efficient and sustainable synthetic methods. biosynth.comsigmaaldrich.comrsc.org Future research will focus on developing new synthetic strategies that are not only stereoselective but also environmentally friendly.
Environmentally Benign and Recyclable Chemical Processes
There is a growing emphasis on developing "green" synthetic methods for the production of unnatural amino acids that minimize environmental impact. biosynth.com This includes the use of enzymes as catalysts in aqueous solutions, avoiding the need for protecting group chemistry and reducing the use of hazardous organic solvents. acs.org Microwave-assisted synthesis is another green chemistry approach that can accelerate reaction times and improve yields. semanticscholar.org The development of metal-free catalytic systems, such as those utilizing photoredox catalysis with organic dyes, further contributes to the sustainability of UAA synthesis. rsc.orgrsc.orgchemrxiv.org Additionally, research into recyclable chemical processes and the use of renewable starting materials, such as those derived from glycerol, is gaining traction. rsc.orgwiley.com These efforts align with the principles of green chemistry, aiming to create more sustainable and economical routes to valuable chemical compounds. rsc.org
The following table summarizes key advancements in the synthesis of unnatural amino acids, highlighting both stereoselective and green chemistry approaches.
| Synthetic Advancement | Key Features | Examples of Application |
| Photoredox Catalysis | Visible light-mediated, often metal-free, mild reaction conditions. rsc.orgchemrxiv.orgrsc.org | Stereoselective C-radical addition to imines for the synthesis of α-amino acid derivatives. rsc.orgchemrxiv.org |
| Enzymatic Synthesis | High stereoselectivity, aqueous reaction conditions, biodegradable catalysts. nih.govacs.org | Kinetic resolution and asymmetric synthesis of UAAs. nih.gov |
| Convergent Paired Electrolysis | Metal-free, atom and energy economical radical-radical cross-coupling. rsc.org | Efficient preparation of α-alkylated unnatural α-amino acids. rsc.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free or with minimal solvent. semanticscholar.org | Synthesis of amino acids fused with heterocyclic moieties like 1,3,4-oxadiazole. semanticscholar.org |
| Modular Radical Cross-Couplings | Single-step, metal- and photocatalyst-free synthesis of functionally diverse UAAs. nih.gov | Construction of α-tertiary amino acid derivatives. nih.gov |
Innovative Applications in Biotechnology and Nanotechnology
The unique properties of unnatural amino acids are being harnessed for a wide range of innovative applications in biotechnology and nanotechnology. The ability to site-specifically incorporate UAAs into proteins allows for the precise engineering of biomolecules with novel functions. nih.gov
In biotechnology, UAAs are being used to create enzymes with enhanced catalytic activity, stability, and substrate specificity. researchgate.netnih.gov They also serve as probes to study protein structure and function, and to develop novel therapeutic proteins and antibody-drug conjugates. nih.gov The incorporation of fluorescent amino acids, for instance, enables the real-time tracking of proteins within living cells. nih.gov
In the realm of nanotechnology, self-assembling peptides containing unnatural amino acids are being explored for the creation of novel biomaterials with tailored properties. nih.gov These materials can be designed to be responsive to specific stimuli, such as pH or light, making them suitable for applications in drug delivery, tissue engineering, and biosensing. nih.gov The biphenyl side chain of this compound, for example, can contribute to the self-assembly of peptides into nanostructures through aromatic interactions, a property that can be exploited in the design of new nanomaterials.
Fluorescent D-Amino Acids for Bacterial Labeling
The study of bacterial cell wall synthesis and remodeling is fundamental to understanding bacterial growth, division, and antibiotic resistance. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools that allow for the in-situ labeling of peptidoglycan (PG) biosynthesis in live bacteria with minimal perturbation. nih.gov The general principle involves enzymes, particularly transpeptidases, incorporating these fluorescently tagged D-amino acids into the bacterial cell wall. sigmaaldrich.com This process allows for the direct visualization of cell wall dynamics. rsc.org
The synthesis of FDAAs typically involves a modular approach where a Boc-protected D-amino acid backbone is coupled to a fluorophore. nih.gov After coupling, the Boc protecting group is removed to yield the final FDAA. nih.gov This method has been used to create a palette of FDAAs spanning the visible spectrum, utilizing various D-amino acid scaffolds. nih.gov
While common scaffolds include 3-amino-D-alanine and D-lysine, the use of this compound as a backbone for creating novel FDAAs presents an intriguing research avenue. The large, hydrophobic biphenyl group could potentially influence the probe's interaction with the cell membrane and its subsequent incorporation into the peptidoglycan layer. Research has shown that bacterial transpeptidases can accommodate a wide variety of side-chains on D-amino acids, suggesting that the biphenyl moiety may be tolerated. sigmaaldrich.com The development of a biphenyl-containing FDAA could offer unique photophysical properties or altered incorporation kinetics, providing a new tool for studying bacterial physiology.
Table 1: Examples of Fluorescent D-Amino Acid Components
| D-Amino Acid Backbone | Fluorophore | Resulting FDAA (Abbreviation) | Reference |
|---|---|---|---|
| N-α-Boc-3-Amino-D-Alanine | 7-hydroxycoumarin-3-carboxylic acid (HCC) | HADA | nih.gov |
| N-α-Boc-3-Amino-D-Alanine | 4-chloro-7-nitrobenzofurazan (NBD) | NADA | nih.gov |
| N-α-Boc-D-Lysine | Fluorescein isothiocyanate (FITC) | FDL | nih.gov |
| N-α-Boc-D-Lysine | 5-(and 6-) carboxytetramethylrhodamine (TAMRA) | TDL | nih.gov |
Incorporation into Materials for Drug Delivery Systems
The development of advanced drug delivery systems aims to improve the therapeutic efficacy and targeting of pharmaceutical agents. The unique physicochemical properties of certain amino acid derivatives make them valuable components in the construction of these systems. For instance, a related compound, Boc-3-(4'-pyridyl)-D-alanine, has been identified for its utility in being incorporated into materials for drug delivery. chemimpex.com
The hydrophobic nature of the biphenyl group in this compound makes it a prime candidate for integration into drug delivery vehicles. This hydrophobicity can be leveraged to enhance interactions with lipid-based nanoparticles, polymer matrices, or hydrogels. Such incorporation could improve drug loading capacity, particularly for hydrophobic drugs, or modulate the release kinetics of the encapsulated therapeutic. Furthermore, peptides containing this amino acid could be designed to self-assemble into nanostructures, forming the basis of the delivery vehicle itself. The D-configuration would provide the added benefit of resistance to enzymatic degradation, prolonging the circulation time and stability of the delivery system.
Expanding Genetic Code Technologies for Complex Protein Engineering
Genetic code expansion (GCE) is a revolutionary technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, moving beyond the 20 standard amino acids dictated by the universal genetic code. nih.govacs.org This process allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, opening up vast possibilities for protein engineering and synthetic biology. nih.govannualreviews.org
The core of GCE relies on an engineered orthogonal translation system that works in parallel with the host cell's natural protein synthesis machinery without cross-reacting with it. nih.gov This system is comprised of three key components:
An unnatural amino acid (ncAA) , like a derivative of this compound, which is supplied to the cell. addgene.org
An orthogonal aminoacyl-tRNA synthetase (O-RS) , an enzyme engineered to exclusively recognize the ncAA and charge it onto its partner tRNA. muni.cz
An orthogonal tRNA (O-tRNA) , which is not recognized by any endogenous synthetases but is recognized by the O-RS. Its anticodon is mutated to read a reassigned codon, such as the amber stop codon (UAG) or a quadruplet codon, thereby directing the incorporation of the ncAA at a specific site in the target protein. addgene.orgmuni.cz
Table 2: Core Components for Genetic Code Expansion
| Component | Function | Example/Specification |
|---|---|---|
| Noncanonical Amino Acid (ncAA) | Provides novel chemical functionality to the protein. | Biphenylalanine, p-Azido-L-phenylalanine (pAzF), Nε-(tert-butoxycarbonyl)-L-lysine (BocK) nih.govacs.org |
| Orthogonal aaRS (O-RS) | Specifically attaches the ncAA to the O-tRNA. | Engineered variants of TyrRS or PylRS from archaea like Methanococcus jannaschii muni.czfrontiersin.org |
| Orthogonal tRNA (O-tRNA) | Recognizes a unique codon and delivers the ncAA. | Amber suppressor tRNA (tRNACUA) or a frameshift suppressor tRNA for a quadruplet codon. addgene.orgnih.gov |
| Unique Codon | Signals for the incorporation of the ncAA at a specific site. | Amber stop codon (UAG), or quadruplet codons (e.g., AGGA, UAGA). addgene.orgnih.gov |
Orthogonal Translation Systems and tRNA Engineering
The foundation of GCE is the orthogonal pair of an aminoacyl-tRNA synthetase and its cognate tRNA. frontiersin.org This pair must be sourced from or engineered to be completely independent of the host's endogenous translational components. nih.gov Typically, synthetase/tRNA pairs from archaea, such as Methanococcus jannaschii, are used in bacterial and eukaryotic hosts because they are sufficiently different to prevent cross-reactivity. muni.cz
While early efforts focused on engineering the synthetase to accept new ncAAs, recent research has underscored the importance of tRNA engineering to improve the efficiency and fidelity of ncAA incorporation. frontiersin.org Modifications to various parts of the tRNA molecule can enhance its performance within the GCE system. For the incorporation of a D-amino acid like 3-(4-Biphenylyl)-D-alanine, a highly specialized O-RS would be required that can overcome the chirality of the natural substrate binding pocket, in addition to an optimized O-tRNA.
Table 3: Selected Strategies in tRNA Engineering for GCE
| Engineered tRNA Region | Purpose of Modification | Reference |
|---|---|---|
| Acceptor Stem | Modifies the interaction with the aminoacyl-tRNA synthetase (AARS) to improve charging efficiency and orthogonality. | frontiersin.org |
| Anticodon Loop | Alters codon recognition (e.g., to read a stop codon or quadruplet codon) and can influence synthetase recognition in some systems. | frontiersin.org |
| T-stem/loop | Can be mutated to disrupt interactions with endogenous host factors or improve interaction with the ribosome. | frontiersin.org |
| Variable Loop | Modifications can impact tRNA stability and overall structure, affecting its function in translation. | frontiersin.org |
Quadruplet Codon Decoding and Unnatural Base Pairs
A limitation of using stop codons like UAG for GCE is the competition with the cell's own translation termination machinery (release factors). nih.gov To overcome this and to enable the incorporation of multiple, different ncAAs into a single protein, researchers have developed systems based on quadruplet (four-base) codons. nih.govnih.gov
This strategy relies on an engineered tRNA with an expanded anticodon loop containing eight bases instead of the usual seven. nih.gov This "frameshift suppressor" tRNA reads a four-base sequence on the mRNA, directing the ribosome to incorporate an ncAA and shift the reading frame. This approach has been successfully demonstrated in various organisms, including E. coli and C. elegans. nih.gov The development of mutually orthogonal quadruplet decoding systems raises the possibility of encoding numerous different ncAAs simultaneously. annualreviews.org
An even more fundamental expansion of the genetic alphabet involves the creation of unnatural base pairs (UBPs). By adding a new pair of nucleotides to the DNA alphabet (e.g., dNaM-dTPT3), the number of possible codons can be expanded from 64 to 216, offering a vast number of new, unassigned codons for ncAA incorporation. yale.edu
Engineering Therapeutic Proteins with Unnatural Amino Acids
The ability to incorporate ncAAs with tailored functionalities into proteins has profound implications for therapeutics. nih.gov By strategically replacing a natural amino acid with an ncAA, the stability, activity, and targeting capabilities of a protein can be precisely engineered.
The incorporation of 3-(4-Biphenylyl)-alanine (the de-protected form of the title compound) could confer significant advantages. The bulky, hydrophobic biphenyl side chain can be used to:
Enhance Protein-Protein Interactions (PPIs): The biphenyl group can mediate strong hydrophobic and π-stacking interactions, potentially creating more potent peptide or protein inhibitors of therapeutically relevant PPIs. nih.gov
Improve Receptor Binding: The unique shape and properties of the biphenyl group could optimize the fit of a therapeutic protein or peptide into the binding pocket of its target receptor.
Increase Stability: The introduction of a D-amino acid would render the resulting peptide or protein resistant to degradation by proteases, increasing its in vivo half-life. mdpi.com
Research has shown that incorporating structurally related ncAAs, such as 3-(2-naphthyl)-alanine, can significantly enhance the enzymatic properties of proteins like P450 monooxygenases, demonstrating the power of this approach. acs.org
Therapeutic Potential and Clinical Translation of Peptides Containing this compound
Peptides are a significant class of therapeutics, but their clinical use can be hampered by poor metabolic stability and low oral bioavailability. mdpi.com The creation of peptidomimetics—molecules that mimic the structure and function of natural peptides—by incorporating ncAAs is a key strategy to overcome these limitations. mdpi.com
Peptides containing the de-protected form of this compound hold considerable therapeutic promise for several reasons:
Proteolytic Resistance: The D-alanine backbone provides intrinsic resistance to degradation by proteases, which primarily recognize L-amino acids. mdpi.com This can lead to a longer duration of action in the body.
Enhanced Bioactivity: The biphenyl side chain can be used to fine-tune the peptide's interaction with its biological target. This is crucial for developing potent inhibitors of enzymes or protein-protein interactions, which are implicated in many diseases. nih.govnih.gov
Improved Pharmacokinetic Properties: The hydrophobic nature of the biphenyl group may enhance membrane permeability or binding to carrier proteins like albumin, potentially improving the peptide's pharmacokinetic profile.
The clinical translation of such peptides involves overcoming challenges in large-scale chemical synthesis and demonstrating efficacy in preclinical and clinical studies. However, the ability to rationally design peptides with enhanced stability and activity by incorporating unique building blocks like 3-(4-Biphenylyl)-D-alanine represents a powerful and promising direction in modern drug discovery. nih.gov
Enhanced Stability Against Enzymatic Degradation
A primary obstacle in the development of peptide-based drugs is their rapid breakdown by enzymes (proteases) in the body. The incorporation of this compound into peptide chains is a promising strategy to counteract this issue.
The enhanced stability arises from two key structural features:
D-Amino Acid Configuration : Peptides in the human body are constructed from L-amino acids. Consequently, proteases are highly specific for cleaving peptide bonds involving these L-isomers. The inclusion of a D-amino acid, such as D-alanine, creates a structure that is not easily recognized by these enzymes. nih.gov This substitution of L- by D-amino acids is a well-established method for increasing resistance to enzymatic hydrolysis. nih.gov
Steric Hindrance : The bulky biphenyl group attached to the D-alanine core provides significant steric hindrance. This physical barrier further obstructs the approach of proteases to the adjacent peptide bonds, slowing down the degradation process.
This dual approach to stabilization—utilizing both an unnatural stereoisomer and a sterically demanding side chain—is a key focus of research for extending the half-life of peptide drug candidates in the body. nih.gov
Improved Potency and Bioavailability
The potency and bioavailability of a drug are critical for its therapeutic efficacy. The chemical structure of this compound offers distinct advantages in optimizing these parameters.
Improved Potency : The biphenyl moiety is a key contributor to enhanced biological activity. This large, hydrophobic group can engage in strong interactions, such as π-π stacking and hydrophobic interactions, with complementary pockets on target proteins. This improved binding affinity is crucial for designing potent drugs that can effectively modulate the function of their biological targets, such as enzymes or receptors. Research on similar compounds has shown that aromatic substituents are critical for binding to protein pockets and are a key consideration in drug design.
Enhanced Bioavailability : Unnatural amino acids are often explored for their potential to improve a drug's ability to be absorbed by the body, particularly after oral administration. nih.gov The hydrophobic nature of the biphenyl group can facilitate passage through biological membranes, a critical step in drug absorption. Studies on other biphenyl-containing molecules have demonstrated their potential as orally bioavailable therapeutic agents, supporting the prospect for derivatives of this compound. acs.org
Table 1: Structural Features and Their Therapeutic Implications
| Structural Feature | Property | Implication in Drug Design |
| D-Alanine Backbone | Unnatural Stereochemistry | Resistance to degradation by human proteases, leading to a longer biological half-life. nih.gov |
| Biphenyl Side Chain | Large, Hydrophobic | Enhances binding to protein targets through hydrophobic and stacking interactions, increasing potency. May improve absorption and oral bioavailability. nih.govacs.org |
| Boc Protecting Group | Carbamate Linkage | Protects the amino group during chemical synthesis, allowing for precise construction of complex peptides. |
Applications in Neurological Disorders and Cancer Research
The promising characteristics of this compound make it a valuable building block for developing therapeutics targeting complex diseases like neurological disorders and cancer.
Neurological Disorders : Amino acid derivatives are frequently used to create molecules that can interact with targets in the central nervous system. chemimpex.comchemimpex.com Research into related compounds, such as Boc-protected pyridyl-alanines, focuses on their use as building blocks for pharmaceuticals aimed at treating neurological diseases by targeting specific receptors in the nervous system. chemimpex.comchemimpex.com The ability of the biphenyl group to participate in specific binding interactions makes it a candidate for designing ligands for neurotransmitter receptors or enzymes implicated in neurological conditions.
Cancer Research : A significant area of emerging research is the use of this compound's derivatives in oncology. The L-form of 3-(4-biphenylyl)-alanine has been successfully incorporated into synthetic cyclic peptides designed to stabilize histone deacetylase 4 (HDAC4), a protein involved in gene repression and a target for cancer therapy. wiley.com This demonstrates the utility of the biphenylyl-alanine scaffold in modulating protein-protein interactions (PPIs), a key strategy in modern cancer drug discovery. wiley.comnih.gov The hydrophobic nature of the biphenyl group is particularly well-suited for targeting the often large and hydrophobic interfaces of PPIs. nih.gov Furthermore, the development of peptide-based prodrugs is a recognized strategy for improving cancer cell targeting and overcoming drug resistance. acs.orgresearchgate.net
Q & A
Q. What are the recommended analytical methods for confirming the structural integrity of Boc-3-(4-Biphenylyl)-D-alanine in synthetic workflows?
To ensure structural fidelity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and Boc-protection integrity. Comparative analysis of D/L-alanine derivatives (e.g., shifts in NH and CO groups) can resolve enantiomeric purity .
- High-Performance Liquid Chromatography (HPLC) : Paired with chiral columns to distinguish D- and L-forms, critical given the compound’s role in peptide synthesis .
- Mass Spectrometry (MS) : To confirm molecular weight (C₂₀H₂₃NO₄; theoretical ~353.4 g/mol) and detect impurities .
Q. How does the biphenyl moiety in this compound influence its solubility and handling in peptide synthesis?
The hydrophobic biphenyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DCM) for coupling reactions. Pre-activation with HOBt/DIC or PyBOP is recommended to minimize aggregation. For purification, reverse-phase HPLC with acetonitrile/water gradients is effective .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to its Xi classification (irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : At 0–6°C under inert gas (e.g., argon) to prevent Boc-group degradation .
Advanced Research Questions
Q. How can this compound be utilized to study bacterial resistance mechanisms targeting D-alanine metabolism?
This compound serves as a precursor for non-canonical D-amino acids in peptidoglycan analogs. Researchers can:
- Inhibit D-alanine racemase (AlrA) : Overexpression of AlrA in Mycobacterium smegmatis confers resistance to D-cycloserine (DCS); this compound derivatives could mimic D-Ala-D-Ala ligase substrates to probe enzyme kinetics .
- Mechanistic Studies : X-ray crystallography of ligase-inhibitor complexes (e.g., with phosphorylated DCS analogs) reveals binding modes, guiding structure-activity relationships .
Q. What contradictions exist in the literature regarding D-alanine metabolic pathways, and how can this compound address them?
- Circadian Fluctuations : Murine studies show urinary D-alanine levels oscillate with sleep cycles, but renal excretion mechanisms remain debated. Isotopic tracing (e.g., ¹⁵N-labeled this compound) could clarify biosynthetic vs. dietary contributions .
- Enzyme Overexpression : M. smegmatis mutants with elevated AlrA activity resist DCS, yet retain wild-type inhibition profiles. Competitive assays with biphenyl-modified D-alanine analogs may dissect resistance pathways .
Q. How can computational modeling optimize this compound derivatives for antimicrobial drug design?
- Molecular Docking : Use homology models of D-alanine ligase (Ddl) to screen derivatives. Pyridyl and biphenyl substituents enhance hydrophobic pocket interactions, as seen in Streptococcus sanguinis Ddl inhibitors .
- MD Simulations : Analyze backbone flexibility in peptide conjugates to improve target binding (e.g., for vancomycin-resistant pathogens) .
Methodological Considerations
Q. What strategies mitigate aggregation issues during solid-phase peptide synthesis (SPPS) using this compound?
Q. How can neutron diffraction and Raman spectroscopy elucidate structural differences between D- and L- enantiomers of biphenyl-alanine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
